![molecular formula C20H22N4O B1670549 Difenamizole CAS No. 20170-20-1](/img/structure/B1670549.png)
Difenamizole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Difenamizole can be synthesized through a cyclocondensation reaction involving arylhydrazine and carbonyl derivatives. One common method involves the reaction of arylhydrazine with a ketone and diethyl oxalate to form the pyrazole ring . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Difenamizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or amides.
Scientific Research Applications
Difenamizole has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying pyrazole derivatives.
Mechanism of Action
Difenamizole exerts its effects primarily through the inhibition of monoamine oxidase and the reuptake of dopamine . This leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound also inhibits the release of catecholamines from monoaminergic neurons, contributing to its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Metamizole: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Famprofazone: A pyrazolone derivative used as an analgesic and antipyretic.
Morazone: A nonsteroidal anti-inflammatory drug related to difenamizole.
Uniqueness
This compound is unique due to its dual mechanism of action involving both monoamine oxidase inhibition and dopamine reuptake inhibition . This dual action makes it particularly effective in managing pain and inflammation, distinguishing it from other similar compounds.
Biological Activity
Difenamizole, a pyrazole derivative, has garnered attention due to its diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. This article reviews the compound's biological activity based on various studies and findings.
This compound is characterized by its pyrazole ring structure, which is known to interact with several biological targets. Its mechanism of action primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins that mediate inflammation and pain .
1. Analgesic Activity
This compound has demonstrated significant analgesic effects in various animal models. A study indicated its efficacy in reducing morphine-induced hyperalgesia, suggesting a potential role in pain management . The compound's ability to modulate pain pathways makes it a candidate for further research in analgesic therapies.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been confirmed through multiple studies. It has been shown to inhibit the production of inflammatory cytokines and reduce edema in animal models . The compound's effectiveness is attributed to its ability to inhibit COX enzymes and other inflammatory mediators.
3. Anticancer Activity
Recent research has explored the anticancer potential of this compound and its derivatives. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). It was found to be more effective than doxorubicin in certain contexts, indicating promising potential as an anticancer agent .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various targets. For instance, docking simulations against VEGFR2 and FGFR1 proteins indicated strong inhibitory potential, which correlates with its observed anticancer activity .
Properties
CAS No. |
20170-20-1 |
---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25) |
InChI Key |
PCXMKBOWWVXEDT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Canonical SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
20170-21-2 (unspecified hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Difenamizole; Difenamizole [INN]; Difenamizolum; BRN 0698538; Diphenamizole; Pasalin; UNII-24MR6YLL3W. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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